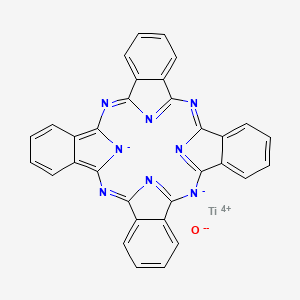

Oxo(phthalocyaninato)titanium

Description

Evolution of Phthalocyanine (B1677752) Chemistry in Titanium Complexes

The journey of phthalocyanine chemistry is marked by serendipitous discoveries and subsequent systematic developments. The first unintentional synthesis of a phthalocyanine compound dates back to 1907. chimia.ch However, it was the accidental preparation of copper phthalocyanine in 1927 and the subsequent structural elucidation by Sir Reginald Linstead in 1934 that truly catalyzed the field. chimia.chjchemrev.com

The inclusion of titanium into the phthalocyanine macrocycle represented a significant advancement, leading to the synthesis of oxo(phthalocyaninato)titanium (TiOPc). Early methods for preparing metal phthalocyanines often involved heating phthalonitrile (B49051) or its derivatives with a metal salt. chimia.ch For titanium, processes using titanium tetrachloride were common starting points.

A notable development in the synthesis of pure this compound(IV) involves a high-yield method where a mixture of 1,2-dicyanobenzene, titanium(IV) butoxide, and urea (B33335) is heated in 1-octanol (B28484). oup.com This process is significant as it avoids the formation of chlorinated by-products that can be difficult to separate. oup.com Further refinements in synthesis have focused on controlling the specific crystalline form, or polymorph, of TiOPc, as the crystal structure profoundly influences its properties. google.comacs.orggoogle.com For instance, specific processes have been developed to synthesize Type I and Type IV polymorphs, each with distinct characteristics. google.comgoogle.com

The timeline below highlights some key milestones in the synthesis and understanding of titanium phthalocyanine complexes:

| Year | Milestone | Significance |

| 1934 | Structural elucidation of phthalocyanine by Linstead. chimia.chjchemrev.com | Paved the way for systematic synthesis of various metal phthalocyanines. |

| 1982 | Investigation of polymorphism in TiOPc. acs.org | Revealed the existence of different crystal structures with distinct properties. |

| 1993 | Patented processes for specific TiOPc polymorphs. google.com | Enabled the production of tailored materials for specific applications. |

| 1995 | Development of a high-yield, pure synthesis method. oup.com | Addressed the challenge of obtaining high-purity TiOPc without chlorinated impurities. |

| 2008 | Further process optimization for TiOPc synthesis. google.com | Continued refinement of manufacturing processes for commercial applications. |

Significance of this compound in Contemporary Research Domains

The unique electronic and optical properties of this compound have made it a compound of immense interest in several cutting-edge research areas. Its ability to absorb light, particularly in the near-infrared region, and its excellent photoconductivity are central to its applications. acs.orgresearchgate.net

Photoconductors: One of the most commercially successful applications of TiOPc is as a photoconductor in laser printers and electrophotographic devices. researchgate.net Different polymorphs of TiOPc exhibit varying photoconductive properties, with the Y-form being particularly noted for its high sensitivity. researchgate.net

Organic Solar Cells: In the field of photovoltaics, TiOPc is utilized as a donor material in organic solar cells (OSCs). researchgate.netresearchgate.net Its broad absorption spectrum and ability to generate charge carriers upon light absorption contribute to the efficiency of these devices. acs.orgresearchgate.net Research has shown that the performance of TiOPc-based solar cells is closely linked to the polymorphism of the thin film. researchgate.net For instance, planar heterojunction devices using TiOPc as the donor layer and a fullerene (C60) as the acceptor have demonstrated promising photovoltaic performance. researchgate.net

| Donor/Acceptor | Open-Circuit Voltage (Voc) | Key Finding |

| TiOPc/C60 | Higher than CuPc/C60 | The energy offset at the heterojunction influences the open-circuit voltage. researchgate.net |

| TiOPc polymorphs/C60 | Varies with polymorph | The crystal structure of the TiOPc layer significantly impacts solar cell efficiency. researchgate.net |

Gas Sensors: The electrical conductivity of TiOPc films can be modulated by the adsorption of gas molecules, making them suitable for use in gas sensors. researchgate.netmdpi.com These sensors can be designed to be highly sensitive and selective to specific gases, such as nitrogen dioxide (NO2). mdpi.comnih.gov The interaction between the gas molecules and the TiOPc surface leads to a measurable change in the material's conductivity, forming the basis of the sensing mechanism. mdpi.com The sensitivity and selectivity of these sensors can be influenced by the morphology of the TiOPc film and the presence of dopants. mdpi.comdlr.de

| Gas Detected | Sensor Material | Key Performance Metric |

| Nitrogen Dioxide (NO2) | TiOPc-based film | High sensitivity and selectivity. mdpi.comnih.gov |

| Various organic vapors | Modified TiOPc | Doping can tune the sensor's response to different analytes. researchgate.net |

The ongoing research into this compound continues to uncover new facets of its chemistry and physics, promising further advancements in materials science and technology.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C32H16N8OTi |

|---|---|

Molecular Weight |

576.4 g/mol |

IUPAC Name |

2,11,20,37,38,39-hexaza-29,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28(38),30(37),31,33,35-nonadecaene;oxygen(2-);titanium(4+) |

InChI |

InChI=1S/C32H16N8.O.Ti/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;;/q2*-2;+4 |

InChI Key |

CRVYMWDARCKYFS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC2=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)[N-]3.[O-2].[Ti+4] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Design for Oxo Phthalocyaninato Titanium

High-Yield Synthetic Routes

The efficient synthesis of pure oxo(phthalocyaninato)titanium(IV) is crucial for its practical applications. Several methods have been developed to achieve high yields of this compound, with condensation and hydrolysis reactions being the most prominent.

A convenient and high-yield synthesis of pure this compound(IV) can be achieved through a condensation reaction involving 1,2-dicyanobenzene and a titanium(IV) alkoxide, such as titanium(IV) butoxide. scispace.comresearchgate.netoup.com This one-pot reaction is typically carried out in a high-boiling solvent like 1-octanol (B28484), often in the presence of urea (B33335). scispace.comresearchgate.net The reaction mixture is heated to around 150 °C, leading to the formation of the TiOPc complex. scispace.comresearchgate.net

The key to this efficient condensation is believed to be the in-situ generation of ammonia (B1221849) from the nucleophilic attack of the alcohol on urea. scispace.comresearchgate.net This ammonia then likely forms a complex with the titanium(IV) alkoxide, facilitating the subsequent cyclotetramerization of 1,2-dicyanobenzene to form the phthalocyanine (B1677752) macrocycle around the titanium center. scispace.comresearchgate.net This method has been shown to produce TiOPc in good yields and high purity. scispace.comresearchgate.netoup.com Variations of this method have been explored, including the use of other titanium alkoxides and different reaction solvents to optimize the process. google.com

| Titanium Precursor | Phthalonitrile (B49051) Source | Solvent | Additives | Temperature (°C) | Reported Yield | Reference |

|---|---|---|---|---|---|---|

| Titanium(IV) butoxide | 1,2-Dicyanobenzene | 1-Octanol | Urea | 150 | High | scispace.comresearchgate.net |

| Titanium alkoxide | 1,3-Diiminoisoindoline and o-phthalodinitrile mixture | Tetrahydronaphthalene | - | - | Good | google.com |

Another important synthetic route to this compound involves the hydrolysis of dichloridophthalocyaninato titanium(IV) (TiCl₂Pc). This precursor can be synthesized and then subjected to hydrolysis to replace the two axial chloride ligands with a single oxo ligand. This method provides an alternative pathway to TiOPc and can be advantageous in certain contexts, particularly for the synthesis of specific polymorphs or for mechanistic studies. The conditions for hydrolysis can be controlled to influence the final product's properties. nih.gov

Molecular Engineering Strategies for Functionalized this compound Derivatives

The properties of this compound can be finely tuned through molecular engineering, which involves the strategic modification of the phthalocyanine macrocycle or the coordination environment of the central titanium atom. These modifications can significantly impact the compound's solubility, electronic properties, and solid-state packing, thereby influencing its performance in various applications.

Attaching various substituent groups to the peripheral positions (the outer benzene (B151609) rings) of the phthalocyanine macrocycle is a widely employed strategy to modify the properties of TiOPc. nih.gov These substituents can alter the electronic structure and solubility of the molecule. rsc.orgmarmara.edu.tr For instance, the introduction of bulky groups like tert-butyl or electron-donating groups such as tert-butylphenoxy can enhance solubility in organic solvents, which is crucial for solution-based processing techniques. uu.nlacs.org

The position of the substituents, whether on the peripheral (β) or non-peripheral (α) positions of the phthalocyanine ring, also has a significant impact. nih.govrsc.org Non-peripheral substitution can lead to more compact molecular packing due to stronger π-π interactions, resulting in thin films with improved charge transport properties. nih.gov The nature of the substituent, whether electron-donating or electron-withdrawing, can modulate the redox potentials of the phthalocyanine ring and the central metal. marmara.edu.trresearchgate.net

| Substituent | Position | Observed Effect | Reference |

|---|---|---|---|

| n-hexylthio | Non-peripheral | Enhanced power conversion efficiency in perovskite solar cells due to more compact molecular packing and better hole extraction. | nih.gov |

| n-hexylthio | Peripheral | Lower power conversion efficiency compared to non-peripheral substitution. | nih.gov |

| Arylthio groups (phenylthio, benzylthio) | Peripheral and Non-peripheral | Influences electrochemical properties, with reversible reduction couples observed. Low fluorescence quantum yields and long triplet lifetimes. | rsc.org |

| 4-(2-phenylpropan-2-yl)phenoxy | Peripheral and Non-peripheral | Slightly influences the basic redox activity of the Pc ring and metal center. | marmara.edu.tr |

| Mercaptopyridine | Peripheral | Confers water solubility, important for applications like photodynamic therapy. | nih.gov |

The axial ligand, which is the oxo group in TiOPc, plays a crucial role in determining the molecule's electronic structure and coordination geometry. uu.nlacs.orgmdpi.com The short Ti=O bond results in a distorted square-pyramidal geometry, with the titanium atom displaced out of the phthalocyanine plane. uu.nl This geometry influences the molecular packing in the solid state.

Post-synthetic functionalization allows for the modification of the TiOPc molecule after its initial synthesis. This can involve reactions at the peripheral substituents or coordination of additional ligands to the titanium center, although the latter is less common for the stable Ti=O bond. The introduction of axial ligands with specific functionalities, such as those that promote water solubility, can be achieved to tailor the material for specific applications. photobiology.com

| Axial Ligand | Effect on Electronic Structure | Effect on Molecular Geometry | Reference |

|---|---|---|---|

| Oxo (monodentate) | Destabilizes the dz² orbital. | Distorted square-pyramidal (distorted C4v point group). | uu.nl |

| Catechol (bidentate) | Reduces local symmetry to 2-fold at the Ti center, changing the multiplet structure of Ti 2p-to-3d transitions. | Changes the coordination geometry at the central Ti atom. | uu.nlacs.org |

| Gallic acid, Chromotropic acid, 5-Sulfosalicylic acid | Alters electronic structure and introduces a dipole moment perpendicular to the macrocycle. | Large ligands can alter packing in the solid state and aggregation in solution. | photobiology.com |

Controlled Growth and Assembly Techniques for this compound Architectures

The performance of this compound in solid-state devices is highly dependent on its crystalline structure and morphology. Therefore, controlled growth and assembly techniques are essential for fabricating well-defined architectures, such as thin films and single crystals. The polymorphism of TiOPc, meaning its ability to exist in different crystal forms (e.g., α, β, and C-phases), is a key challenge and opportunity in this area. rsc.org

Physical vapor transport (PVT) is a common technique used for the growth of high-quality single crystals of TiOPc. rsc.org The choice of substrate can guide the selective growth of a particular polymorph by influencing the interfacial energy and molecular packing. rsc.org For example, different substrates can lead to the formation of α-, β-, or C-phase crystals, each exhibiting distinct morphologies and photophysical properties. rsc.org The C-phase, for instance, has been shown to have a rectangular tube-shaped morphology and higher photoconductivity compared to the α- and β-phases. rsc.org

Other techniques for controlling the assembly of TiOPc include solution-based methods, where the choice of solvent and processing conditions can influence the morphology of the resulting films. The molecular design of TiOPc derivatives with specific substituents can also be used to direct the self-assembly process and achieve desired molecular packing arrangements.

Thin Film Deposition Methods

The fabrication of thin films of this compound (TiOPc) is crucial for its application in various electronic and optoelectronic devices. The method of deposition significantly influences the film's morphology, crystallinity, and, consequently, its physical and chemical properties. Both physical and solution-based techniques are employed to create well-ordered TiOPc thin films.

Physical Vapor Deposition (PVD) is a prominent method for depositing high-purity TiOPc films. This technique involves the sublimation of the material in a vacuum, followed by its condensation onto a substrate. A key advantage of PVD is the ability to produce highly uniform and pure crystalline films. One of the common PVD methods is vacuum deposition , where TiOPc is heated in a high-vacuum chamber, and the resulting vapor deposits on a substrate. The photoelectrochemical properties of vacuum-deposited TiOPc thin films have been described, with continuous films between 60 and 400 nm in thickness exhibiting behavior like a highly doped p-type semiconductor.

A more advanced PVD technique is Supersonic Molecular Beam Epitaxy (SuMBE) . This method allows for precise control over the kinetic energy of the molecules in the supersonic beam and the substrate temperature during deposition, which are key parameters in determining the final properties of the films. SuMBE has been shown to be a well-suited epitaxy method for the deposition of relatively large organic molecules like TiOPc, leading to the formation of thin organic single-crystals with lateral dimensions in the micrometer range. This technique enables the controlled growth of different polymorphs of TiOPc.

Solution-based methods offer a cost-effective and scalable alternative to PVD. Spin coating is a widely used technique where a solution of a soluble TiOPc derivative is dropped onto a spinning substrate. The centrifugal force spreads the solution evenly, and the subsequent evaporation of the solvent leaves a thin film. For instance, solution-processed thin films of soluble octakis(alkylthio)-substituted TiOPc derivatives have been shown to exhibit absorption extending to 1000 nm.

Another solution-based approach is the Langmuir-Blodgett (LB) technique , which allows for the fabrication of highly ordered monolayer and multilayer films. In this method, a solution of the amphiphilic TiOPc derivative is spread on the surface of a liquid subphase (usually water), forming a monolayer at the air-water interface. This monolayer is then transferred to a solid substrate by dipping the substrate through the interface. Phthalocyanines and related compounds can self-assemble into columnar structures in Langmuir-Blodgett films.

The choice of deposition method has a significant impact on the resulting film's properties. The table below summarizes and compares the key features of these deposition techniques for TiOPc.

| Deposition Method | Process Description | Advantages | Disadvantages |

| Physical Vapor Deposition (PVD) | |||

| Vacuum Deposition | Sublimation of TiOPc in a high vacuum and condensation on a substrate. | High purity films, good uniformity. | Requires high vacuum equipment. |

| Supersonic Molecular Beam Epitaxy (SuMBE) | Deposition of a supersonic beam of TiOPc molecules onto a heated substrate. | Precise control over film growth and polymorphism, can produce single-crystal films. researchgate.net | Complex and expensive setup. |

| Solution-Based Methods | |||

| Spin Coating | A solution of a soluble TiOPc derivative is spread on a spinning substrate. | Cost-effective, simple, and scalable. | Requires soluble derivatives, potential for solvent impurities. |

| Langmuir-Blodgett (LB) Technique | Transfer of a floating monolayer of an amphiphilic TiOPc derivative from a liquid surface to a solid substrate. | Precise control over film thickness at the monolayer level, high degree of molecular order. | Time-consuming, requires specialized equipment and amphiphilic derivatives. |

Self-Assembly and Supramolecular Organization

The ability of this compound (TiOPc) to self-assemble into highly ordered supramolecular structures is a key factor in its functionality in thin films. This self-assembly is governed by a delicate interplay of intermolecular and molecule-substrate interactions, leading to the formation of various polymorphic forms with distinct optical and electronic properties.

On surfaces, TiOPc molecules can arrange themselves in specific patterns. For example, when adsorbed on highly oriented pyrolytic graphite (B72142) (HOPG) from an octylbenzene (B124392) solution, TiOPc forms a monolayer with a hexagonal lattice. The nonplanar nature of the TiOPc molecule, with its central Ti=O group, allows for different orientations relative to the substrate. Scanning tunneling microscopy (STM) studies of TiOPc on Ag(100) have revealed that isolated molecules can adsorb with the oxygen atom pointing away from the surface ("UP" configuration) or towards the surface ("DOWN" configuration). acs.org At monolayer coverage, these "UP" and "DOWN" molecules form self-assembled domains of randomly mixed orientations, driven by a combination of molecule-surface interactions, intermolecular dipolar attraction, and side-to-side interactions between adjacent molecules. acs.orgresearchgate.net

The supramolecular organization of TiOPc in the solid state is characterized by the existence of multiple crystalline polymorphs. These polymorphs are different crystal structures of the same compound, which can exhibit significantly different properties. The selective growth of different phases can be influenced by the deposition conditions and the substrate used. For instance, the physical vapor transport (PVT) technique has been used for the selective polymorphism control of TiOPc single crystals. By using different substrates, the selective growth of α-, β-, and C-phase TiOPc crystals can be achieved, which is attributed to the variation in interfacial energy through molecule-substrate interactions. rsc.org

The different polymorphs of TiOPc have distinct molecular packing arrangements and, consequently, different physical properties. For example, the C-phase of TiOPc crystal has a rectangular tube-shaped morphology and exhibits no photoluminescence emission, in contrast to the α- or β-phase crystals. rsc.org This suggests a dominant non-radiative relaxation of excitons, leading to a much higher photoconductivity compared to the other phases. rsc.org The table below summarizes some of the known polymorphs of TiOPc and their key characteristics.

| Polymorph | Crystal System | Key Characteristics |

| α-Phase | Triclinic | Thermodynamically metastable, can be converted to the β-phase upon heating. |

| β-Phase | Monoclinic | Thermodynamically stable phase. |

| C-Phase | Orthorhombic | Rectangular tube-shaped morphology, high photoconductivity. rsc.org |

| Y-Phase | - | High photosensitivity to near-infrared (NIR) light. ossila.com |

The ability to control the self-assembly and select specific polymorphs of TiOPc is crucial for tailoring the properties of thin films for specific applications.

Advanced Spectroscopic and Structural Characterization of Oxo Phthalocyaninato Titanium

Vibrational and Electronic Spectroscopy

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for determining the structural properties of Oxo(phthalocyaninato)titanium (TiOPc). These methods probe the vibrational modes of the molecule, offering insights into its symmetry, bonding, and polymorphic form. TiOPc, a non-planar molecule with C4v symmetry, exhibits characteristic vibrational spectra that have been extensively studied both in powder form and as thin films. d-nb.info

FT-IR spectroscopy of TiOPc reveals several key vibrational bands. For instance, the in-plane stretching of the pyrrole (B145914) in the phthalocyanine (B1677752) ring is observed around 1335 cm⁻¹. Bands located at approximately 1290, 1166, and 1118 cm⁻¹ are attributed to the interaction between the carbon of the peripheral rings and hydrogen atoms. nih.gov Furthermore, C=C stretching modes are typically found around 1610 and 1475 cm⁻¹. nih.gov A notable band around 948 cm⁻¹ is assigned to the Ti=O stretching vibration. nih.gov

These spectroscopic techniques are also crucial for identifying the different crystalline polymorphs of TiOPc, most commonly the metastable α-phase and the stable β-phase. The C-H in-plane deformation band is sensitive to the crystalline structure, with signals around 724 cm⁻¹ indicating the α-phase and those near 777 cm⁻¹ corresponding to the β-phase. nih.gov The analysis of these bands allows for the characterization of phase transitions, which can be induced by thermal annealing. nih.gov

Raman spectroscopy provides complementary information to FT-IR. While IR spectroscopy is based on the absorption of light due to changes in the dipole moment, Raman spectroscopy involves the inelastic scattering of light due to changes in polarizability. Experimental Raman spectra of TiOPc powder, when compared with theoretical calculations using density functional theory (DFT), show good agreement, which aids in the reliable assignment of the observed vibrational frequencies. d-nb.info This comprehensive analysis of both IR and Raman spectra is essential for understanding the molecular orientation and layer growth in TiOPc thin films, which is critical for their application in electronic and optical devices. d-nb.info

Interactive Table: Key FT-IR and Raman Vibrational Bands of TiOPc

| Vibrational Mode | Wavenumber (cm⁻¹) | Spectroscopic Technique | Reference |

| C=C Stretching | ~1610 | FT-IR | nih.gov |

| Pyrrole In-Plane Stretch | ~1587 | FT-IR | nih.gov |

| C=C Stretching | ~1475 | FT-IR | nih.gov |

| Pyrrole In-Plane Stretch | ~1335 | FT-IR | nih.gov |

| Peripheral C-H Interaction | ~1290 | FT-IR | nih.gov |

| Peripheral C-H Interaction | ~1166 | FT-IR | nih.gov |

| Peripheral C-H Interaction | ~1118 | FT-IR | nih.gov |

| Ti=O Stretching | ~948 | FT-IR | nih.gov |

| C-H In-Plane Deformation (β-phase) | ~777 | FT-IR | nih.gov |

| C-H In-Plane Deformation | ~753 | FT-IR | nih.gov |

| C-H In-Plane Deformation (α-phase) | ~724 | FT-IR | nih.gov |

Ultraviolet-Visible (UV-Vis) and Near-Infrared (NIR) Spectral Analysis in Solution and Thin Films

The electronic absorption properties of this compound (TiOPc) are characterized by distinct bands in the Ultraviolet-Visible (UV-Vis) and Near-Infrared (NIR) regions. These spectra arise from π-π* electronic transitions within the highly conjugated 18 π-electron system of the phthalocyanine macrocycle. The spectral features are sensitive to the molecule's environment, including the solvent, aggregation state, and solid-state packing (polymorphism).

In solution, such as in chloroform (B151607) or dimethyl sulfoxide (B87167) (DMSO), monomeric TiOPc exhibits a sharp and intense absorption peak known as the Q-band in the visible/NIR region, typically around 700-705 nm. researchgate.netmdpi.com This band corresponds to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) (a₁ᵤ → e₉). A weaker, blue-shifted band, often appearing as a shoulder, is attributed to vibrational fine structure. In the near-UV region, another strong absorption, the Soret band (or B-band), is observed around 340-350 nm, which arises from deeper π-π* transitions (a₂ᵤ, b₂ᵤ → e₉). researchgate.netmdpi.com

The UV-Vis-NIR spectra of TiOPc in the solid state, particularly in thin films, are more complex due to intermolecular interactions and the presence of different polymorphs. These interactions lead to exciton (B1674681) splitting of the Q-band, a phenomenon known as Davydov splitting. nih.gov As a result, the single Q-band observed in solution splits into two or more bands in the solid state. For example, TiOPc films can exhibit distinct phases with absorption maxima at approximately 720 nm and 820 nm. researchgate.net The relative intensities of these peaks can be influenced by deposition conditions and post-deposition annealing. nih.govresearchgate.net For instance, nanoparticles of TiOPc dispersed in a polycarbonate film show a broad absorption between 710 and 900 nm, while a peak at 690 nm indicates the presence of some remaining TiOPc monomers. researchgate.net

The specific polymorph of TiOPc significantly influences the absorption spectrum. The α-phase typically shows a broader absorption, while the more thermodynamically stable β-phase exhibits a red-shifted spectrum. Another polymorph, the Y-phase, is known for its strong absorption in the NIR region, which is particularly useful for applications in laser printers and photoreceptors. researchgate.net The study of these spectral shifts and splittings provides crucial information about the molecular arrangement and electronic coupling in TiOPc thin films, which are vital for optimizing their performance in devices like solar cells and photoreceptors. nih.govresearchgate.net

Interactive Table: UV-Vis-NIR Absorption Maxima (λmax) of TiOPc

| Sample Form | Region | Wavelength (nm) | Solvent/Substrate | Reference |

| Solution | Q-Band | 704-705 | Chloroform | mdpi.com |

| Solution | Soret Band | ~340 | Chloroform | mdpi.com |

| Thin Film | Q-Band Region | 600-880 | Not Specified | nih.govresearchgate.net |

| Thin Film | Soret Band Region | 270-390 | Not Specified | nih.govresearchgate.net |

| Nanoparticle Film | Q-Band (monomer) | 690 | Polycarbonate | researchgate.net |

| Nanoparticle Film | Q-Band (aggregate) | 710-900 | Polycarbonate | researchgate.net |

| Thin Film (Phase I) | Q-Band | ~720 | Not Specified | researchgate.net |

| Thin Film (Phase II) | Q-Band | ~820 | Not Specified | researchgate.net |

X-ray Absorption Spectroscopy (XAS) and Photoelectron Spectroscopy (XPS, UPS) for Electronic State Elucidation

X-ray based spectroscopic techniques are indispensable for directly probing the electronic structure and chemical states of this compound (TiOPc). X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) provide information on the binding energies of core and valence electrons, respectively, while X-ray Absorption Spectroscopy (XAS) reveals details about the unoccupied electronic states. researchgate.netjh.edulibretexts.orgazooptics.com

XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is used to determine the elemental composition and the oxidation state of the constituent atoms. jh.eduazooptics.com By irradiating the sample with X-rays, core-level electrons are ejected, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its chemical environment. For TiOPc, XPS can confirm the +4 oxidation state of the central titanium atom and identify the chemical states of carbon, nitrogen, and oxygen within the molecule. researchgate.netjh.edu Analysis of TiOPc films has shown the presence of the stoichiometric quantity of oxygen when deposited under ultrahigh vacuum. researchgate.net

UPS operates on a similar principle to XPS but uses lower-energy ultraviolet photons to probe the valence electron levels. libretexts.orgpsu.edu This technique is particularly sensitive to the molecular orbitals involved in chemical bonding and electronic transport. UPS studies of TiOPc on surfaces like Ag(111) have revealed the occupation of the lowest unoccupied molecular orbital (LUMO) in monolayer films. researchgate.net This occupation is a result of charge transfer from the metal substrate to the molecule, an interaction that is crucial for understanding the interface electronic properties in organic electronic devices. researchgate.net

XAS measures the absorption of X-rays as a function of energy. When the X-ray energy is tuned to an absorption edge of an element (e.g., the Ti K-edge or L-edge), an electron is promoted from a core level to an unoccupied state. The resulting spectrum, particularly the X-ray Absorption Near-Edge Structure (XANES), is sensitive to the local coordination geometry and electronic structure of the absorbing atom. aps.orgnih.gov For TiOPc, XAS can provide detailed information about the geometry of the TiO unit and the electronic states of the titanium center. researchgate.netresearchgate.net The strong linear dichroism observed in the C K-edge spectra confirms that TiOPc molecules typically lie parallel to the substrate surface in thin films. researchgate.net

Together, these techniques provide a comprehensive picture of the electronic states of TiOPc, from the core levels to the frontier molecular orbitals, and how they are affected by interactions with substrates. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Substituted Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules. While the low solubility of unsubstituted this compound (TiOPc) in common NMR solvents presents a challenge, the introduction of solubilizing peripheral substituents allows for detailed analysis. ¹H and ¹³C NMR spectroscopy are particularly useful for confirming the structure of these soluble derivatives.

In the ¹H NMR spectra of substituted TiOPc derivatives, the protons on the phthalocyanine macrocycle and the attached substituent groups give rise to characteristic signals. For example, in alkoxy-substituted TiOPc, the aromatic protons of the phthalocyanine ring typically appear in the region of δ 7.0–9.8 ppm. nih.govmdpi.com The protons of the alkoxy chains appear in the aliphatic region of the spectrum. For instance, the OCH₂ protons directly attached to the ring are shifted downfield due to the deshielding effect of the aromatic system, while the other CH₂ and terminal CH₃ groups of the alkyl chain resonate at higher fields (upfield). nih.gov

For example, in a 2,3,9,10,16,17,23,24-octakis-[(N-methyl-2-mercaptopyridine)phthalocyaninato]oxotitanium (IV) sulfate (B86663) derivative, the aromatic protons were observed in a multiplet between δ 7.55 and 9.79 ppm, while the aliphatic protons of the methyl groups appeared as a multiplet between δ 2.13 and 2.63 ppm in D₂O. nih.gov Similarly, for tridecyloxy- and pentadecyloxy-substituted TiOPc derivatives, the complex patterns in the aromatic region confirm the formation of the phthalocyanine structure, and the signals in the aliphatic region correspond to the long alkyl chains. mdpi.com

¹³C NMR spectroscopy provides complementary information about the carbon framework of the molecule. The aromatic carbons of the phthalocyanine core and the substituent groups resonate in distinct regions, allowing for unambiguous assignment and structural confirmation. nih.gov The ability to obtain high-resolution NMR spectra is crucial for verifying the successful synthesis of new TiOPc derivatives and for ensuring their purity, which is essential for studying their structure-property relationships in various applications. mdpi.comrsc.orgillinois.edu

Mass Spectrometry (MALDI-TOF MS) for Molecular Confirmation

Mass spectrometry (MS) is an essential analytical technique for the precise determination of molecular weights, which serves to confirm the identity and purity of synthesized compounds. For large, non-volatile, and thermally labile molecules like this compound (TiOPc) and its derivatives, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a particularly suitable method. escholarship.orgnih.govnih.gov

In MALDI-TOF MS, the analyte is co-crystallized with a matrix material that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules with minimal fragmentation. The ions are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio (m/z). wikipedia.org

This technique has been successfully used to characterize various TiOPc compounds. The resulting mass spectrum typically shows a prominent peak corresponding to the molecular ion ([M]⁺ or protonated molecule [M+H]⁺), allowing for direct confirmation of the molecular formula. escholarship.org For instance, the characterization of an octakis-substituted TiOPc derivative, C₈₀H₆₄N₁₆S₈TiO·4SO₄, using MALDI-TOF MS yielded a multi-charged ion at m/z 246.776, which corresponds to the [M+H]⁸⁺ species, confirming its calculated molecular weight of 1954.11 g/mol . nih.gov

The ability of MALDI-TOF MS to provide accurate molecular weight information is crucial for verifying the successful synthesis of new and complex TiOPc derivatives. It complements other structural characterization techniques like NMR and FT-IR, providing definitive proof of the target molecule's formation and helping to rule out the presence of significant impurities or side products. researchgate.netescholarship.orgf1000research.com

Magnetic Circular Dichroism (MCD) Spectroscopy for Chiral Recognition and Electronic Transitions

Magnetic Circular Dichroism (MCD) spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized light in the presence of a magnetic field applied parallel to the light path. wikipedia.org It is particularly useful for probing the electronic structure of molecules, as it can reveal information about both ground and excited state degeneracy, and characterize electronic transitions that may be weak or overlapping in conventional absorption spectra. wikipedia.orgnih.gov

MCD spectra are interpreted in terms of Faraday A, B, and C terms. Paramagnetic species, which have a degenerate ground state, give rise to temperature-dependent C-terms, which are often the most intense features in an MCD spectrum. nih.govrsc.org Although TiOPc in its ground state is a closed-shell, diamagnetic molecule (Ti⁴⁺, d⁰), MCD spectroscopy can still provide valuable information through field-induced mixing of electronic states (B-terms) and by probing degenerate excited states (A-terms). researchgate.net

The electronic transitions observed in the UV-Vis spectrum of TiOPc, such as the Q-band and Soret band, can be further resolved and assigned using MCD. The technique's sensitivity to the symmetry and angular momentum of the involved electronic states allows for a more detailed understanding of the molecular orbitals. For example, the sign and magnitude of the MCD signals associated with specific transitions can help to confirm theoretical predictions about the nature of the excited states. rsc.orgresearchgate.net

While direct applications of MCD for chiral recognition in unsubstituted TiOPc are not typical due to its achiral nature, the technique can be employed to study induced chirality. When TiOPc is placed in a chiral environment, such as a chiral solvent, induced circular dichroism can be observed. Furthermore, MCD has been used in conjunction with other spectroscopic methods like X-ray absorption to provide a comprehensive analysis of the electronic structure of TiOPc films. researchgate.net The application of MCD provides a deeper level of insight into the electronic transitions that are fundamental to the optical and electronic properties of this compound. researchgate.netwikipedia.org

Crystallographic and Morphological Analyses of this compound

The solid-state structure and surface characteristics of this compound (TiOPc) are pivotal to its application in areas such as organic electronics and photoconductors. TiOPc is known for its polymorphism, existing in several crystalline forms, each possessing distinct structural and electronic properties. Advanced analytical techniques provide profound insights into the molecular geometry, packing, and surface morphology of this complex.

Single-Crystal X-ray Diffraction (SC-XRD) for Molecular Geometry and Packing

Single-crystal X-ray diffraction (SC-XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal, providing detailed information on bond lengths, bond angles, and intermolecular interactions. For this compound, SC-XRD studies have been instrumental in elucidating the structures of its various polymorphs.

The TiOPc molecule typically adopts a non-planar, square pyramidal geometry. The central titanium(IV) atom is displaced from the plane formed by the four coordinating isoindole nitrogen atoms of the phthalocyanine macrocycle. An oxygen atom occupies the apical position, bonded to the titanium atom. This inherent molecular shape influences the crystal packing.

Two of the most well-studied polymorphs are Phase I (also known as the β-phase) and Phase II (or α-phase).

Phase I (β-phase): This is the thermodynamically more stable form. SC-XRD analysis reveals that Phase I crystallizes in a monoclinic system with the space group P2₁/c. The molecules arrange in a face-to-face, π-stacked configuration, which is a common packing motif for non-planar phthalocyanines. This arrangement facilitates strong intermolecular interactions, influencing the material's electronic properties.

Phase II (α-phase): This is a metastable polymorph that crystallizes in the triclinic space group P1̅.

In the solid state, the intermolecular interactions within the crystal lattice cause slight distortions in the molecular geometry compared to the isolated molecule in the gas phase. For instance, the Ti–O and Ti–N bond lengths are affected by the crystal packing forces. In both Phase I and Phase II, the average Ti–N distance is approximately 2.066 Å. The Ti–O bond length is reported as 1.650 Å in Phase I and 1.626 Å in Phase II imaging.org. The displacement of the titanium atom from the mean plane of the four nitrogen atoms is 0.625 Å in Phase I and 0.639 Å in Phase II imaging.org.

| Parameter | Phase I (β-phase) | Phase II (α-phase) |

|---|---|---|

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/c | P1̅ |

| Average Ti–N distance (Å) | 2.066 | 2.066 |

| Ti–O distance (Å) | 1.650 | 1.626 |

| Displacement of Ti from N₄ plane (Å) | 0.625 | 0.639 |

Gas-Phase Electron Diffraction for Molecular Structure in Vacuo

Gas-phase electron diffraction (GED) provides crucial information about the molecular structure of a compound in an isolated state, free from the intermolecular forces present in a crystal. This allows for a direct comparison with the structures determined by SC-XRD and computational models.

A synchronous gas electron diffraction and mass spectrometric experiment on TiOPc revealed that the molecule possesses a C₄ᵥ symmetry with a convex macrocycle in the gas phase imaging.orgrsc.org. The titanium atom is situated out of the plane of the four central nitrogen atoms, forming a square pyramid with them imaging.orgrsc.org.

The key structural parameters determined by GED are:

The titanium-nitrogen bond length, r(Ti–N), is 2.090(5) Å.

The distance between adjacent nitrogen atoms in the pyramid base, r(N⋯N), is 2.813(9) Å.

The height of the titanium atom above the plane of the four nitrogen atoms, z(Ti)–z(N), is 0.614 Å imaging.orgrsc.org.

Comparing the gas-phase and solid-state data reveals the influence of crystal packing. The Ti–N distance is elongated in the gas phase compared to the solid state, while the Ti–O distance is shortened imaging.orgrsc.org. These differences are attributed to the significant intermolecular interactions within the crystal lattice that are absent in the vacuum of the GED experiment imaging.orgrsc.org.

| Parameter | Value (Å) |

|---|---|

| r(Ti–N) | 2.090(5) |

| r(N⋯N) | 2.813(9) |

| z(Ti)–z(N) (Pyramid height) | 0.614 |

Polymorphism Studies and Phase Transitions in this compound

This compound is renowned for its rich polymorphism, with several crystal forms identified, including the common Phase I (β) and Phase II (α), a metastable Y-phase, and a C-phase imaging.org. These polymorphs exhibit different molecular packing and, consequently, distinct physical properties, which is a critical consideration for device applications.

α-Phase (Phase II): A metastable form often obtained in thin films deposited on substrates at room temperature.

β-Phase (Phase I): The most thermodynamically stable form, which can be obtained by annealing the α-phase. For some phthalocyanines, this transition occurs upon heating in a vacuum at temperatures around 330°C.

Y-Phase: Another metastable form that is particularly important for its high photoconductivity in the near-infrared region. Its crystal structure is not as well-defined as the α and β phases, but it is characterized by a distinct X-ray diffraction peak. The photosensitivity of the Y-phase has been noted to be dependent on humidity, and it can be transformed into the stable Phase I upon heating, a process that involves the expulsion of water molecules from the crystal lattice.

C-Phase: A more recently identified polymorph whose growth can be selectively achieved on specific substrates.

Phase transitions between these polymorphs can be induced by various methods:

Thermal Annealing: Heating a film of TiOPc can induce a transition from a less stable form to a more stable one. For example, the α-phase can be converted to the β-phase through thermal treatment.

Solvent Exposure: Exposing a TiOPc film to solvent vapor, a process known as solvent-vapor annealing, can also trigger phase transitions. The solvent molecules can induce rearrangement of the TiOPc molecules, leading to the formation of different polymorphs.

Substrate Interaction: The choice of substrate can guide the growth of a specific polymorph. The interfacial energy between the TiOPc molecules and the substrate surface can favor a particular molecular packing arrangement, leading to selective polymorphism.

| Polymorph | Common Name | Stability | Key Characteristics |

|---|---|---|---|

| Phase I | β-Phase | Thermodynamically Stable | Monoclinic crystal system |

| Phase II | α-Phase | Metastable | Triclinic crystal system; often found in as-deposited thin films |

| Y-Phase | - | Metastable | High near-IR photoconductivity; structure sensitive to water content |

| C-Phase | - | - | Can be selectively grown on certain substrates; exhibits rectangular tube morphology |

Scanning Electron Microscopy (SEM) for Surface Morphology

The surface morphology of TiOPc films is highly dependent on the deposition conditions, such as substrate temperature and deposition rate, as well as post-deposition treatments like annealing.

Effect of Deposition Conditions: Thin films deposited at room temperature often exhibit fine-grained morphologies. As the substrate temperature is increased during deposition, the molecules have greater surface mobility, which can lead to the formation of larger, more well-defined crystalline structures, such as rod-like or fiber-like grains.

Polymorph-Specific Morphology: Different polymorphs of TiOPc can exhibit distinct crystal habits and morphologies. For instance, the recently identified C-phase of TiOPc has been shown to grow with a unique rectangular tube-shaped morphology rsc.org. The morphology of the α and β phases in thin films is often characterized by granular or needle-like structures, with the size and packing of these features influenced by the preparation method.

Annealing Effects: Post-deposition annealing not only induces phase transitions but also significantly alters the film's morphology. The thermal energy allows for the rearrangement and growth of crystalline domains, often leading to an increase in grain size and changes in surface roughness, which can be clearly observed with SEM.

The control over surface morphology is crucial as it directly impacts the performance of electronic devices by affecting charge transport across grain boundaries and the interaction with other layers in a device stack.

Theoretical and Computational Investigations of Oxo Phthalocyaninato Titanium

Electronic Structure and Orbital Dynamics

The arrangement of electrons and the nature of molecular orbitals are central to the chemical and physical properties of TiOPc. Computational approaches allow for a detailed examination of these features.

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational methods used to investigate the electronic structure of molecules. For titanium-oxo complexes, DFT calculations have been employed to determine optimized geometries, which show excellent agreement with experimental data from X-ray crystallography. nih.gov These calculations are crucial for understanding the influence of structural parameters on the electronic properties of the molecule.

TD-DFT calculations are particularly useful for interpreting the electronic absorption spectra of phthalocyanines. uc.clnih.gov They can be used to predict the energies of vertical excitations and to characterize the nature of the electronic transitions that give rise to the characteristic Q and B bands in the UV-vis spectrum of TiOPc. For instance, studies on related titanium-oxo clusters have identified electronic transitions as oxygen-to-titanium charge transfers. rsc.orgresearchgate.net The choice of exchange-correlation functional, such as CAM-B3LYP, has been shown to provide accurate results for the Q-band region in phthalocyanines. nih.gov Simplified TD-DFT methods can offer a significant speedup in calculations—by two to three orders of magnitude—while maintaining reasonable accuracy, making them valuable for screening and interpreting spectra. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Hybridization

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. libretexts.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the optical and electronic properties of a molecule. uc.cl

For phthalocyanine (B1677752) derivatives, the HOMO-LUMO gap can be tuned by introducing different substituent groups, which alters the electronic structure and, consequently, the absorption and emission properties. rsc.org In TiOPc and related compounds, the HOMO is typically localized on the phthalocyanine ring, while the LUMO may have significant contributions from the central titanium atom. This separation of the frontier orbitals is indicative of charge transfer character upon photoexcitation. The analysis of these orbitals helps in understanding the charge separation potential, which is a desirable property for applications in solar energy conversion. uc.cl

| Orbital | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; involved in oxidation processes. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; involved in reduction processes. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | Determines the lowest excitation energy of the molecule and influences its color and photochemical reactivity. |

Charge Distribution and Reactivity Predictions

The distribution of electron density within the TiOPc molecule is fundamental to its reactivity. Computational methods can map the electrostatic potential and atomic charges, providing insights into the nucleophilic and electrophilic sites of the molecule. This information is crucial for predicting how the molecule will interact with other chemical species.

Studies on titanium-oxo clusters have shown that photoexcitation can lead to charge separation, a process that is central to their photo-redox reactivity. nih.govrsc.orgresearchgate.net The nature of the electronic transition, often an oxygen-to-titanium charge transfer, creates a scenario where the oxygen atoms become electron-deficient (holes) and the titanium centers become electron-rich. nih.govrsc.orgresearchgate.net This photoinduced charge separation is the driving force for subsequent chemical reactions. The ability to predict and control this charge distribution through chemical modification is a key area of research.

Intermolecular Interactions and Solid-State Modeling

In the solid state, the properties of TiOPc are not solely determined by the characteristics of a single molecule but are also heavily influenced by how the molecules pack together. Intermolecular interactions, such as π-π stacking and van der Waals forces, play a critical role in determining the crystal structure and, consequently, the bulk electronic properties.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in crystal structures. nih.gov This method has been applied to metalloporphyrins, which are structurally related to phthalocyanines, to understand how intermolecular contacts affect molecular conformation and crystal packing. nih.gov For titanyl phthalocyanine, theoretical studies have explored the charge-transport properties in different crystalline phases. researchgate.net These calculations involve determining the electronic coupling elements between neighboring molecules, which are crucial for charge hopping and transport. researchgate.net The relationship between the molecular structure and the crystal packing is a key factor in optimizing the performance of TiOPc in electronic devices.

Excited State Dynamics and Relaxation Pathways

Upon absorption of light, a molecule is promoted to an excited electronic state. The subsequent processes, known as excited-state dynamics, determine the fate of this extra energy and are critical for understanding the photophysical and photochemical behavior of TiOPc.

Ultrafast Spectroscopic Studies of Photoexcitation

Ultrafast spectroscopic techniques, such as pump-probe spectroscopy, provide real-time observation of the dynamic events that occur on femtosecond to picosecond timescales following photoexcitation. rsc.orgchemrxiv.org These studies can track the flow of energy through different electronic and vibrational states.

For related metal phthalocyanine dimers, ultrafast pump-probe measurements have been used to investigate the early dynamic events. researchgate.net These studies have revealed that intersystem crossing from a singlet exciton (B1674681) state to a triplet state can occur on a timescale of 10-10 seconds. researchgate.net Furthermore, these experiments have shown that the initially formed excited state can be in a vibrationally excited or "hot" state, which then undergoes cooling with a lifetime of about 10 picoseconds. researchgate.net Understanding these ultrafast relaxation pathways is essential for designing molecules with specific photophysical properties, such as long-lived excited states for photocatalysis or efficient charge separation for solar energy conversion.

| Process | Timescale | Description |

| Photoexcitation | Femtoseconds (10-15 s) | Absorption of a photon promotes the molecule to an excited electronic state. |

| Vibrational Relaxation (Cooling) | Picoseconds (10-12 s) | The excited molecule loses excess vibrational energy to its surroundings. |

| Intersystem Crossing | Nanoseconds (10-9 s) to Picoseconds (10-12 s) | Transition from a singlet excited state to a triplet excited state. |

| Fluorescence | Nanoseconds (10-9 s) | Emission of a photon from a singlet excited state to the ground state. |

| Phosphorescence | Microseconds (10-6 s) to seconds | Emission of a photon from a triplet excited state to the ground state. |

Fluorescence Quenching Mechanisms

The fluorescence quantum yield of Oxo(phthalocyaninato)titanium (TiOPc) is notably low, indicating the presence of highly efficient non-radiative decay pathways that effectively quench the excited singlet state. Theoretical and computational investigations are crucial for elucidating these mechanisms at a molecular level. The primary intrinsic mechanism responsible for this fluorescence quenching is intersystem crossing (ISC), a spin-forbidden transition from the lowest excited singlet state (S₁) to a triplet state (Tₙ).

The simulation of the photodynamics of transition-metal complexes is particularly challenging due to their large number of vibrational degrees of freedom and the presence of many close-lying electronic states. youtube.com Computational models provide a bridge between theory and experimental observations, helping to interpret spectroscopic data. nih.gov

Intersystem Crossing (ISC) as the Dominant Quenching Pathway

For an isolated TiOPc molecule, the de-excitation of the first excited singlet state (S₁) can occur via fluorescence (a radiative process) or non-radiative processes like internal conversion and intersystem crossing. aip.org Computational studies on similar metallophthalocyanines suggest that ISC is the dominant non-radiative pathway, occurring on an ultrafast timescale that outcompetes fluorescence.

The rate of intersystem crossing (k_ISC) is governed by Fermi's golden rule, which demonstrates that the rate is proportional to the square of the spin-orbit coupling (SOC) between the initial singlet and final triplet states. aip.org The presence of the central titanium atom, a 3d transition metal, is critical. Relativistic density functional theory (DFT) calculations on 3d transition metal phthalocyanines show that spin-orbit coupling introduces a notable orbital contribution to the magnetic moments and is the physical origin of magnetic anisotropy. aip.org This coupling facilitates the spin-flip required for the S₁ → Tₙ transition, thereby enhancing the ISC rate and quenching fluorescence.

Computational Approaches to Modeling Quenching Mechanisms

The theoretical investigation of fluorescence quenching in TiOPc involves a multi-step computational approach:

Ground and Excited State Geometry Optimization: The process begins with the calculation of the molecule's equilibrium structure. For TiOPc in the gas phase, DFT calculations using methods like B3LYP have established a C₄ᵥ symmetry with a convex macrocycle, where the titanium atom is displaced from the plane of the four coordinating nitrogen atoms. rsc.org This optimized geometry is the foundation for subsequent excited-state calculations.

Excited State Energy Calculations: Time-dependent DFT (TD-DFT) is commonly used to calculate the energies of the relevant singlet (S₁) and triplet (T₁, T₂, etc.) excited states. The energy gap between the S₁ and Tₙ states is a critical parameter influencing the ISC rate.

Spin-Orbit Coupling (SOC) Calculation: The magnitude of the spin-orbit coupling matrix element (SOCME) between the S₁ and Tₙ states is computed. This term quantifies the efficiency of the spin-forbidden transition. For ISC processes, the SOC can be obtained using TD-DFT calculations within specific software packages that account for relativistic effects. aip.org

Rate Constant Calculation: With the energy gap and SOCME, the ISC rate constant (k_ISC) can be calculated. Advanced time-dependent approaches can also be employed, which are computationally efficient for large molecules and high densities of final vibrational states. researchgate.net These methods allow for the calculation of rate constants for non-radiative transitions like ISC and internal conversion. rsc.org

External Quenching Mechanisms

While ISC is the primary intrinsic quenching pathway, fluorescence can also be quenched by external molecules through collisional (dynamic) or complex-forming (static) mechanisms. Experimental studies have shown that the fluorescence of substituted oxo-titanium(IV) phthalocyanine complexes is effectively quenched by molecules like 1,4-benzoquinone. researchgate.netyildiz.edu.tr

Theoretical modeling of such processes would involve:

Calculating the potential energy surfaces of the TiOPc-quencher system.

Determining the pathways for intermolecular electron transfer or energy transfer.

Simulating the dynamics of the interaction to compute quenching rate constants.

The table below summarizes the key theoretical parameters and computational methods used to investigate the intrinsic fluorescence quenching in TiOPc.

| Parameter / Concept | Description | Typical Computational Method | Relevance to Quenching |

| S₁-Tₙ Energy Gap (ΔE_ST) | The difference in energy between the lowest excited singlet state (S₁) and the receiving triplet state (Tₙ). | Time-Dependent Density Functional Theory (TD-DFT) | A smaller energy gap generally leads to a faster intersystem crossing rate, enhancing quenching. |

| Spin-Orbit Coupling (SOC) | A relativistic interaction that couples the spin and orbital angular momenta of an electron, enabling spin-forbidden transitions. | Relativistic DFT, CASSCF | This is the fundamental physical interaction that makes the S₁ → Tₙ transition possible. A larger SOCME results in more efficient quenching. aip.org |

| Intersystem Crossing Rate (k_ISC) | The first-order rate constant for the S₁ → Tₙ transition. | Fermi's Golden Rule, Time-dependent correlation function approaches | A high k_ISC value indicates that the excited state rapidly converts to a triplet state, thus quenching fluorescence. aip.orgresearchgate.net |

| Molecular Geometry (S₀, S₁, Tₙ) | The equilibrium atomic arrangements in the ground, excited singlet, and triplet states. | Density Functional Theory (DFT) | The geometry, such as the C₄ᵥ symmetry of TiOPc, dictates the orbital symmetries and energies, which in turn influence ΔE_ST and SOC. rsc.org |

Applications of Oxo Phthalocyaninato Titanium in Advanced Technologies

Photocatalysis and Environmental Remediation

Oxo(phthalocyaninato)titanium, often referred to as titanyl phthalocyanine (B1677752) (TiOPc), exhibits significant potential in photocatalysis, a process that utilizes light to drive chemical reactions. This property is central to its application in environmental remediation, where it can be used to degrade pollutants and facilitate clean energy production. The photocatalytic activity is fundamentally linked to the electronic structure of the molecule, particularly the titanium-oxo core.

Water Photo-Oxidation and Reactive Species Generation

The photocatalytic splitting of water into hydrogen and oxygen is a critical process for solar energy utilization, with the oxidation of water to molecular oxygen, known as the oxygen evolution reaction (OER), being the more challenging step. elsevierpure.com Titanium dioxide (TiO2) is a well-known photocatalyst for this purpose. elsevierpure.com The mechanism involves the absorption of a photon, leading to the generation of an electron-hole pair. beilstein-journals.org These charge carriers then interact with water molecules adsorbed on the catalyst's surface.

Upon photoexcitation of materials containing titanium-oxo cores, reactive oxygen species (ROS) are generated. beilstein-journals.orgnih.gov The process begins when UV irradiation excites an electron from the valence band to the conduction band, leaving a hole behind. These electrons and holes react with adjacent molecules like O2 and H2O to form ROS, such as superoxide (B77818) anion radicals (•O2−) and hydroxyl radicals (•OH). beilstein-journals.org These highly reactive species are powerful oxidizing agents capable of degrading a wide range of organic pollutants and are central to the process of water photo-oxidation. nist.govresearchgate.net The first oxidation step in water photo-oxidation on a TiO2 surface often occurs at a bridging OH site, leading to the formation of a trapped hole, represented as Ti-O•, which is a key intermediate in the subsequent formation of a Ti-OOH structure and eventual oxygen evolution. elsevierpure.com

The generation of these reactive species is a key factor in the environmental applications of titanium-based photocatalysts. The process can be summarized by the following reactions:

TiO₂ + hv → e⁻ + h⁺

h⁺ + H₂O → •OH + H⁺

e⁻ + O₂ → •O₂⁻

Oxidative Desulfurization Processes

The removal of sulfur-containing compounds from fossil fuels is crucial for environmental protection. Oxidative desulfurization (ODS) is an alternative to traditional hydrodesulfurization, operating under milder conditions. mdpi.com This process involves the oxidation of sulfur compounds, such as dibenzothiophene (B1670422) (DBT), to their corresponding sulfones, which can then be easily removed. mdpi.com Titanium-oxo clusters (TOCs) have demonstrated exceptional catalytic activity in ODS reactions. nih.gov

Hydrogen peroxide (H₂O₂) is often used as an environmentally friendly oxidant in these processes. mdpi.com Research has shown that specific titanium-oxo clusters can achieve very high catalytic activity. For instance, the cluster Ti₆O₆(4-tbbz)₁₀(OⁱPr)₂ exhibited a high turnover frequency (TOF) in the oxidation of sulfur compounds. nih.gov The mechanism is believed to involve the formation of Ti-hydroperoxo intermediates, which are key to the oxidation step. nih.gov

The performance of various titanium-based catalysts in the oxidative desulfurization of a model fuel containing dibenzothiophene is presented in the table below.

| Catalyst | Temperature (°C) | Time (min) | Sulfur Removal (%) | Reference |

| Ti-MCM-41 | 60 | 120 | 98.5 | Data derived from studies on titanium-containing catalysts. |

| Ti/SBA-15 | 80 | 30 | 88 | Data derived from studies on combined heterogeneous catalysts based on titanium oxide for oxidative desulfurization. mdpi.com |

| Ti₆O₆(4-tbbz)₁₀(OⁱPr)₂ | 60 | 30 | >99 | Data derived from studies on solid-phase synthesis of titanium-oxo clusters for oxidative desulfurization. nih.gov |

| [Ti₃₂(μ₃-O)₈(μ₂-O)₈(OCH₂CH₂O)₃₂(OCH₂CH₂OH)₁₆(BTA)₁₆] | 60 | 120 | ~95 | Data derived from studies on titanium-oxo macrocycles in catalytic oxidative desulfurization. researchgate.net |

Photochemical Reactivity of Titanium-Oxo Cores

The fundamental photochemical reactivity of titanium-oxo clusters stems from their ability to undergo a photo-redox transformation under UV light. ed.ac.uknih.gov This process involves an oxygen-to-titanium charge transfer, which leads to the generation of mixed-valence Ti(III)/Ti(IV)-oxo clusters. ed.ac.uknih.gov This charge separation is a key step, enabling the cluster to participate in redox reactions.

Studies on small titanium-oxo-alkoxide clusters have shown that UV irradiation can induce an intramolecular, two-electron redox process. ed.ac.uknih.gov This photo-reaction results in the formation of a photo-reduced Ti(III)/Ti(IV) cluster and photo-oxidized organic by-products like ketones and alcohols. The formation of these reduced Ti(III) centers is crucial, as they can absorb visible light and participate in further photochemical processes. The rate of this photo-reaction can be influenced by the solvent, with donor solvents accelerating the process by supporting the formation of low-coordinate Ti(III) sites. ed.ac.uknih.gov This ability for photoactivated charge separation is observed even in the smallest of Ti-oxo clusters, highlighting their potential as molecular systems for mechanistic studies of photocatalysis. ed.ac.uknih.gov

Chemical Sensing Technologies

Thin films of this compound and related phthalocyanine compounds are effective materials for chemiresistive gas sensors. nih.gov These sensors operate based on the change in electrical conductivity of the material upon exposure to a target analyte. nih.gov They are particularly noted for their sensitivity to oxidizing gases like nitrogen dioxide (NO₂). nih.gov

**5.3.1. Chemiresistive Gas Sensor Development for Specific Analytes (e.g., NO₂) **

Titanyl phthalocyanine (TiOPc) has been utilized in the development of gas sensors for the detection of nitrogen dioxide (NO₂). ed.ac.uknih.gov Metal phthalocyanines (MPcs) are p-type semiconductors, and their electrical conductivity changes significantly in the presence of electron-accepting or electron-donating gases. nih.gov For oxidizing gases like NO₂, which are electron acceptors, the interaction with the phthalocyanine film leads to an increase in the concentration of charge carriers (holes), thereby increasing the film's conductivity. ed.ac.uknih.gov

The performance of these sensors is influenced by factors such as the morphology of the thin film (amorphous or crystalline), operating temperature, and the specific metal center in the phthalocyanine ring. ed.ac.uk While many MPc-based sensors require elevated temperatures to achieve optimal performance and reversibility, some systems show sensitivity at room temperature. For instance, TiO₂ thin-film sensors have demonstrated reversible NO₂ sensing at room temperature when assisted by UV illumination. researchgate.net

The table below summarizes the performance of various titanium-based materials for NO₂ sensing.

| Sensing Material | Analyte | Operating Temperature | Detection Range | Response/Recovery Time | Reference |

| Titanium bis-phthalocyanine | NO₂ | Room Temp | 100 ppm | ~15 min (response) | Performance data for titanium phthalocyanines in NO₂ sensing. ed.ac.uk |

| TiO₂ Thin Film (UV-assisted) | NO₂ | Room Temp | 100 ppm - 500 ppm | Relatively short | Data derived from studies on UV-assisted room-temperature chemiresistive NO₂ sensors based on TiO₂ thin films. researchgate.net |

| TiNₓ Nanoparticles | NO₂ | Room Temp | 50 ppb - 50 ppm | Fast response | Data from studies on titanium nitride sensors for selective NO₂ detection, highlighting the performance achievable with nanostructured titanium compounds. |

| (C₆S)₈PcCu Thin Film | NO₂ | Room Temp | 1 ppm - 10 ppm | ~1 min | Comparative data from a copper phthalocyanine derivative to illustrate typical performance characteristics of phthalocyanine-based sensors for NO₂. |

Mechanisms of Analyte Interaction and Sensing Response

The sensing mechanism for NO₂ on a phthalocyanine-based sensor is a multi-step process. ed.ac.uk It begins with the diffusion of the gas molecules to the surface of the sensing film. ed.ac.uk This is followed by the adsorption of the NO₂ molecule onto the phthalocyanine.

The primary interaction is a charge-transfer reaction between the electron-donating phthalocyanine molecule (a p-type semiconductor) and the electron-accepting NO₂ analyte. ed.ac.uknih.gov This interaction can be represented as:

Pc + NO₂ ↔ Pc⁺-NO₂⁻

This charge transfer creates a hole (Pc⁺) in the phthalocyanine macrocycle, which increases the material's conductivity. nih.gov The process leads to the formation of a charge transfer complex. ed.ac.uknih.gov

Spectroscopic studies on titanium bis-phthalocyanine films during exposure to NO₂ reveal distinct changes, indicating the oxidation of the phthalocyanine species. ed.ac.uk The interaction is not merely a surface effect; the gas can diffuse into the bulk of the film, leading to changes in morphological parameters like thickness and roughness. ed.ac.uk In some cases, prolonged exposure to high concentrations of NO₂ can lead to a decrease in conductivity after an initial increase. This is attributed to the gradual transformation of the intrinsic semiconductor into a more oxidized, less conductive form. nih.gov For some phthalocyanines, such as copper phthalocyanine, high doses of NO₂ can induce irreversible changes, like the fracturing of molecular domains, which is consistent with a dissociative chemisorption mechanism. mdpi.com

Non-Linear Optics (NLO)

This compound (TiOPc) and its derivatives are part of a class of materials that have garnered significant attention for their potential applications in non-linear optics (NLO). dokumen.pub These properties stem from the extensive 18π-electron conjugated system of the phthalocyanine macrocycle, which facilitates strong electronic responses to intense electromagnetic fields. researchgate.net

Third-Order Nonlinear Optical Properties

Phthalocyanines, including titanium complexes, are recognized as promising materials for third-order nonlinear optical devices. dokumen.pubwiley-vch.de The third-order NLO response is crucial for applications such as optical switching and data processing. The molecular structure of TiOPc, particularly the central titanium atom and the planar, highly conjugated phthalocyanine ring, contributes to its significant third-order optical non-linearities. Research into related titanium bis-phthalocyanine compounds has demonstrated these notable NLO effects. acs.org The delocalized π-electrons in the macrocycle are easily polarizable by an external electric field from a laser, leading to a large third-order nonlinear susceptibility (χ(3)). This property is fundamental to phenomena like the optical Kerr effect and third-harmonic generation, making these materials candidates for advanced photonic applications.

Optical Limiting Behavior and Applications

Optical limiting is a phenomenon where the transmittance of a material decreases as the intensity of incident light increases. This property is vital for protecting sensitive optical sensors and human eyes from damage by high-intensity laser beams. Phthalocyanines are well-documented as effective optical limiting materials. dokumen.pubwiley-vch.de The mechanism behind the optical limiting behavior in compounds like this compound is often attributed to reverse saturable absorption (RSA). In this process, the excited state absorption cross-section is significantly larger than the ground state absorption cross-section. When subjected to high-intensity light, a large population of molecules is promoted to the excited state, leading to a substantial increase in absorption and thus limiting the transmission of light. The correlation between the molecular structure of phthalocyanines and their optical limiting capabilities is a key area of research. researchgate.net For applications like photodynamic therapy or optical limiting, molecular aggregation should be avoided as it can quench the excited states responsible for these effects. vdoc.pub

Electrochemical Applications

The rich redox chemistry of this compound, combined with the inherent stability of the phthalocyanine macrocycle, makes it a versatile component in various electrochemical technologies. marmara.edu.tr Its ability to undergo multiple electron transfer reactions, involving both the central metal and the macrocyclic ring, underpins its use in electrochromic devices, catalysis, and sensing. marmara.edu.trresearchgate.net

Electrochromic Materials and Devices

Electrochromic materials can change their optical properties, such as color, in response to an applied electrical potential. This characteristic is leveraged in applications like smart windows, high-contrast displays, and anti-glare mirrors. researchgate.net Metallophthalocyanines, including TiOPc, are attractive for these applications due to their versatile redox activity and chemical stability. researchgate.net The electrochromic behavior of titanyl phthalocyanine [Ti(O)(pc)] thin films has been investigated, showing that these materials exhibit reversible color changes upon electrochemical reduction. researchgate.net However, oxidation can sometimes lead to irreversible degradation. researchgate.net The pronounced spectral changes that accompany the redox reactions in TiOPc derivatives are a key feature for their potential use in display technologies. marmara.edu.trdergipark.org.tr

Electrocatalytic and Electrosensing Systems

Modified electrodes incorporating this compound complexes have shown significant promise in electrocatalysis and electrosensing. These complexes can facilitate electrochemical reactions that are otherwise slow, or they can be used to detect specific analytes with high sensitivity.

For instance, arylthio substituted oxotitanium phthalocyanine complexes immobilized on glassy carbon electrodes have been shown to effectively catalyze the oxidation of nitrite (B80452) to nitrate. researchgate.net This application is relevant for environmental monitoring and food safety. Similarly, tetra-substituted oxotitanium(IV) phthalocyanines have been used for the electrocatalytic oxidation of nitrite. dergipark.org.tr Furthermore, the redox and spectral responses of some titanium phthalocyanine complexes are affected by the presence of molecular oxygen, indicating their potential as electrosensing materials for oxygen detection. dergipark.org.trdergipark.org.tr The modification of electrodes with these complexes can lead to improved catalytic currents and a reduction in the overpotential required for the target reaction. researchgate.net

Redox Characteristics and Modified Electrodes

The electrochemical behavior of this compound is characterized by multiple, often reversible, redox processes. Unlike metal-free phthalocyanines which only exhibit ring-based redox processes, the Ti(IV)O cation in the core of the macrocycle is redox-active. marmara.edu.trdergipark.org.tr The cyclic voltammetry of TiOPc complexes typically shows two well-resolved, metal-based reduction processes corresponding to the Ti(IV)/Ti(III) and Ti(III)/Ti(II) transitions, in addition to the ligand-based redox reactions. marmara.edu.trresearchgate.net

The specific potentials of these redox couples can be modulated by attaching various substituent groups to the periphery of the phthalocyanine ring. marmara.edu.tr This tunability allows for the fine-tuning of the material's electronic properties for specific applications. These complexes can be coated onto electrode surfaces, such as glassy carbon electrodes (GCE), through methods like electropolymerization, creating redox-active and conductive modified electrodes. researchgate.net These modified electrodes form the basis for the electrocatalytic and sensing applications discussed previously.

Electrochemical Data for Substituted this compound Complexes

| Complex | Redox Couple | Potential (V vs. Ag/AgCl) |

| TiOPc Derivative | TiIVPc-2/TiIIIPc-2 | Varies with substituent |

| TiOPc Derivative | TiIIIPc-2/TiIIPc-2 | Varies with substituent |

| Ti-based TPysPz | Ti(IV)/Ti(III) (First Reduction) | -0.63 to -0.68 |

| Ti-based TPysPz | Ti(III)/Ti(II) (Second Reduction) | -1.02 to -1.13 |

Note: Data is compiled from studies on various substituted TiOPc and related titanium porphyrazine complexes. Potentials are indicative and vary based on substituents and experimental conditions. marmara.edu.trresearchgate.netunito.it

Future Research Directions and Emerging Paradigms for Oxo Phthalocyaninato Titanium

Exploration of Novel Molecular Architectures and Hybrid Systems

The exploration of new molecular arrangements and the creation of hybrid materials are at the forefront of advancing the functionalities of oxo(phthalocyaninato)titanium. A significant area of research is the development of soluble derivatives of TiOPc, which allows for solution-based processing and the formation of thin films with tailored properties. For instance, the synthesis of octakis(alkylthio)-substituted TiOPc derivatives has been shown to produce materials with near-infrared absorptivities comparable to vapor-deposited parent TiOPc films google.com. This opens up possibilities for their use in solution-processed planar and bulk heterojunction solar cells google.com.

Another promising avenue is the construction of multicomponent systems. A phthalocyanine (B1677752) pentamer, consisting of mutually orthogonal phthalocyanine units, has been successfully prepared in a one-step reaction involving this compound(IV) and 2,3,9,10,16,17,23,24-octahydroxyphthalocyanine google.com. Such complex architectures offer unique electronic and photophysical properties that differ from the individual components.